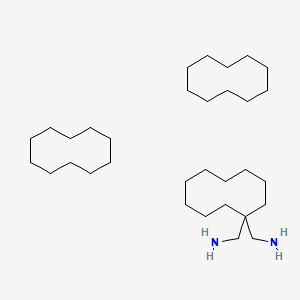
Tricyclodecanebis(methylamine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclodecanebis(methylamine) is a chemical compound with the molecular formula C32H66N2 and a molecular weight of 478.87984 . It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tricyclodecanebis(methylamine) typically involves the reaction of tricyclodecane with methylamine under controlled conditions. The process requires precise temperature and pressure settings to ensure the correct formation of the compound .
Industrial Production Methods: Industrial production of tricyclodecanebis(methylamine) often involves large-scale chemical reactors where the reactants are combined and subjected to specific conditions to yield the desired product. The process is optimized for efficiency and purity, ensuring that the compound meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions: Tricyclodecanebis(methylamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different products.
Reduction: Reduction reactions can convert tricyclodecanebis(methylamine) into other amine derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted amines .
Aplicaciones Científicas De Investigación
Tricyclodecanebis(methylamine) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Tricyclodecanebis(methylamine) is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tricyclodecanebis(methylamine) involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .
Comparación Con Compuestos Similares
Tricyclodecane: Shares a similar core structure but lacks the methylamine groups.
Bis(methylamine) derivatives: Compounds with similar functional groups but different core structures.
Uniqueness: Tricyclodecanebis(methylamine) is unique due to its specific combination of a tricyclodecane core with methylamine groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
26655-37-8 |
|---|---|
Fórmula molecular |
C32H66N2 |
Peso molecular |
478.9 g/mol |
Nombre IUPAC |
[1-(aminomethyl)cyclodecyl]methanamine;cyclodecane |
InChI |
InChI=1S/C12H26N2.2C10H20/c13-10-12(11-14)8-6-4-2-1-3-5-7-9-12;2*1-2-4-6-8-10-9-7-5-3-1/h1-11,13-14H2;2*1-10H2 |
Clave InChI |
FTDWOAPNFZTQQV-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCCCCC1.C1CCCCCCCCC1.C1CCCCC(CCCC1)(CN)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



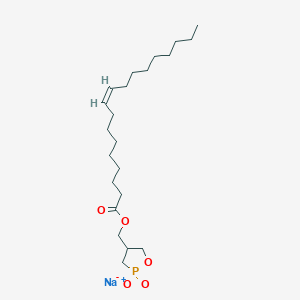

![1-[2-(4-Chlorophenyl)-2-oxoethyl]-1-ethylpiperidin-1-ium bromide](/img/structure/B15175763.png)
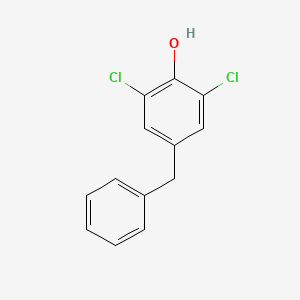
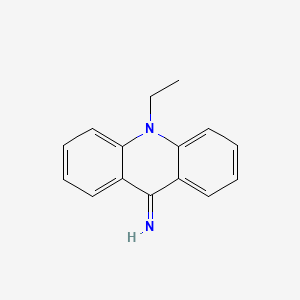


![2-Amino-6-benzyl-5-[3-(phenylamino)propyl]pyrimidin-4(1h)-one](/img/structure/B15175789.png)

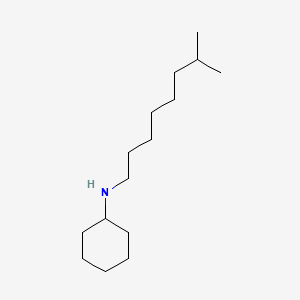
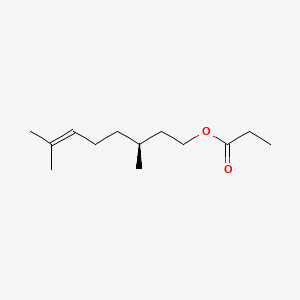
![6-[(3,5-dichlorophenyl)methoxy]-5-(trifluoromethyl)naphthalene-2-carboxylic acid](/img/structure/B15175814.png)

